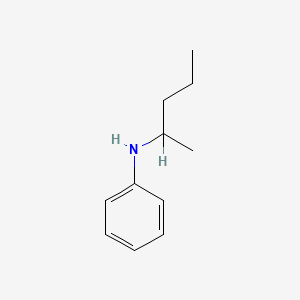

N-(pentan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pentan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULIKQJHXKLBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334306 | |

| Record name | N-(pentan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2716-62-3 | |

| Record name | N-(pentan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Pentan 2 Yl Aniline

Alkylation Approaches

The alkylation of aniline (B41778) serves as a direct and widely utilized method for the synthesis of N-alkylanilines. This can be accomplished by reacting aniline with an appropriate alkylating agent, such as an alcohol or an alkyl halide.

Direct Alkylation of Aniline with Alcohols

The direct alkylation of aniline with 2-pentanol (B3026449) presents an atom-economical approach to N-(pentan-2-yl)aniline. This reaction is typically facilitated by an acid catalyst, which activates the alcohol for nucleophilic attack by the aniline.

The reaction between aniline and 2-pentanol under acidic conditions proceeds via a condensation mechanism. smolecule.com In this process, the alcohol is protonated by the acid catalyst, leading to the formation of a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation at the second position of the pentane (B18724) chain. The nucleophilic nitrogen atom of the aniline then attacks this carbocation, forming the new N-C bond. A final deprotonation step yields the this compound product.

Strong Brønsted acids such as sulfuric acid (H₂SO₄) are commonly employed as catalysts in the direct alkylation of anilines with alcohols. smolecule.com The primary role of the strong acid is to protonate the hydroxyl group of the alcohol, converting it into a better leaving group (H₂O). This facilitates the formation of the carbocation intermediate, which is the rate-determining step of the reaction. The general mechanism for the acid-catalyzed alkylation of aniline with 2-pentanol is as follows:

Protonation of the alcohol: CH₃CH(OH)CH₂CH₂CH₃ + H⁺ ⇌ CH₃CH(OH₂⁺)CH₂CH₂CH₃

Formation of the carbocation: CH₃CH(OH₂⁺)CH₂CH₂CH₃ → [CH₃CH⁺CH₂CH₂CH₃] + H₂O

Nucleophilic attack by aniline: C₆H₅NH₂ + [CH₃CH⁺CH₂CH₂CH₃] → [C₆H₅NH₂(CH(CH₃)CH₂CH₂CH₃)]⁺

Deprotonation: [C₆H₅NH₂(CH(CH₃)CH₂CH₂CH₃)]⁺ ⇌ C₆H₅NH(CH(CH₃)CH₂CH₂CH₃) + H⁺

While specific data for the synthesis of this compound using this method is not extensively detailed in publicly available literature, the general conditions for N-alkylation of anilines with secondary alcohols often involve elevated temperatures to drive the reaction towards the product.

Hypothetical Reaction Conditions for Acid-Catalyzed Alkylation:

| Parameter | Value |

| Aniline | 1.0 eq |

| 2-Pentanol | 1.2 eq |

| Catalyst | Sulfuric Acid (catalytic amount) |

| Temperature | 120-150 °C |

| Reaction Time | 4-8 hours |

| Solvent | Toluene (optional, for azeotropic removal of water) |

Alkylation of Aniline with Halogenated Pentanes

A more traditional and frequently utilized method for the synthesis of this compound involves the reaction of aniline with a halogenated pentane, such as 2-bromopentane (B28208) or 2-chloropentane. This reaction is a classic example of a nucleophilic substitution.

The reaction of aniline with a 2-halopentane proceeds via a nucleophilic substitution mechanism, typically an Sₙ2 pathway. smolecule.com The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The presence of a base is crucial to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the aniline, which would render it non-nucleophilic.

To achieve a good yield of the desired N-mono-alkylated product and minimize the formation of the N,N-di-alkylated byproduct, the reaction conditions need to be carefully controlled. Using a slight excess of aniline relative to the alkyl halide can favor mono-alkylation. The choice of base and solvent also plays a significant role.

Common bases used for this transformation include inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), or organic bases such as triethylamine (B128534). The reaction is often carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the nucleophilic substitution.

Representative Optimized Conditions for Base-Mediated Alkylation:

| Parameter | Value |

| Aniline | 1.0 eq |

| 2-Bromopentane | 0.9 eq |

| Base | Sodium Hydroxide (1.1 eq) |

| Solvent | Acetonitrile |

| Temperature | 60-80 °C |

| Reaction Time | 6-12 hours |

Detailed Research Findings from Spectroscopic Analysis:

The structure of the synthesized this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons of the aniline ring, a multiplet for the methine proton of the pentyl group attached to the nitrogen, and signals for the various methyl and methylene (B1212753) protons of the pentyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks for the aromatic carbons and the five different carbons of the pentan-2-yl group.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹, as well as C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₇N, M.W. = 163.26 g/mol ).

Reductive Amination Strategies

Reductive amination stands as one of the most prevalent and versatile methods for the synthesis of amines, including this compound. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Amination of 2-Pentanone with Aniline

A direct and common approach for the synthesis of this compound is the reductive amination of 2-pentanone with aniline. This one-pot reaction combines the ketone and the amine with a reducing agent, leading to the formation of the target secondary amine. The reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced. Various reducing agents and catalytic systems can be employed to facilitate this transformation, influencing the reaction conditions and outcomes.

The synthesis of enantiomerically pure this compound is of significant interest, particularly in the context of pharmaceuticals and agrochemicals. Asymmetric reductive amination has emerged as a powerful tool to achieve this, employing chiral catalysts to control the stereochemical outcome of the reduction step. A variety of catalytic systems, often based on transition metals complexed with chiral ligands, have been developed for the enantioselective reductive amination of ketones. rsc.orgresearchgate.netnih.gov

Organocatalysis also presents a viable pathway for enantioselective reductive amination. Chiral phosphoric acids have been demonstrated as effective catalysts for this transformation, providing a metal-free alternative for the synthesis of chiral amines. nih.govprinceton.edu Furthermore, biocatalysis using reductive aminases offers an environmentally friendly and highly selective method for the synthesis of chiral amines from a broad range of ketone and amine substrates. frontiersin.org

Table 1: Examples of Catalytic Systems for Enantioselective Reductive Amination

| Catalyst System | Chiral Ligand/Catalyst Type | Key Features |

| Iridium-based | Phosphoramidites, f-Binaphane, XuPhos | High efficiency and enantioselectivity for a wide range of ketones and amines. rsc.orgresearchgate.netacs.org |

| Organocatalyst | Chiral Phosphoric Acid | Metal-free, provides good yields and high enantioselectivities. nih.gov |

| Biocatalyst | Reductive Aminase (RedAm) | Environmentally benign, highly stereoselective, operates under mild conditions. frontiersin.org |

Iridium-based catalysts, particularly those paired with chiral phosphorus-containing ligands, have shown exceptional performance in asymmetric reductive amination. Chiral phosphoramidite (B1245037) ligands, in combination with iridium precursors, form highly active and enantioselective catalysts for the reductive amination of a wide array of ketones. researchgate.netnih.govthieme-connect.comresearchgate.net These catalytic systems are known for their tunability, allowing for the optimization of steric and electronic properties to suit specific substrates, thereby achieving high yields and excellent enantioselectivities in the synthesis of chiral secondary amines. nih.gov The mechanism often involves the formation of an iridium-hydride species that facilitates the stereoselective reduction of the imine intermediate.

Palladium and nickel complexes are also effective catalysts for the N-alkylation of anilines, which can be adapted for the synthesis of this compound. These reactions often require an inert atmosphere to prevent catalyst deactivation and side reactions. Palladium-catalyzed N-alkylation can proceed under relatively mild conditions and shows high selectivity. chemrxiv.orgnih.gov Nickel catalysis, being a more cost-effective alternative, has also been successfully employed for the N-alkylation of anilines with alcohols, a process that proceeds via a "borrowing hydrogen" mechanism. researchgate.net This involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline. Various nickel-based catalytic systems have been developed that operate under inert conditions to produce N-alkylanilines. researchgate.netrsc.orgrsc.orgmdpi.com

Table 2: Comparison of Palladium and Nickel Catalysis for N-Alkylaniline Synthesis

| Metal Catalyst | Typical Reaction Conditions | Advantages |

| Palladium | Mild conditions, often with a phosphine (B1218219) ligand. chemrxiv.org | High efficiency, high selectivity, broad substrate scope. chemrxiv.org |

| Nickel | Often requires a ligand and a base, under inert atmosphere. researchgate.net | Cost-effective, earth-abundant metal. researchgate.net |

Reduction of Corresponding Nitro Compounds

An alternative synthetic route to N-alkylanilines involves the reduction of a corresponding nitro compound. This two-step process would first involve the synthesis of an appropriate nitro precursor, followed by its reduction to the desired amine. A plausible precursor for this compound would be N-(pentan-2-yl)nitrobenzene. The reduction of the nitro group to an amino group is a well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media. acs.orgthieme-connect.com

Amine Exchange Reactions

Amine exchange reactions, also known as transamination, offer another pathway for the synthesis of secondary amines. This can involve the reaction of a primary amine with another amine in the presence of a suitable catalyst. For instance, ruthenium complexes have been shown to catalyze the exchange reaction between anilines and trialkylamines. researchgate.net Non-enzymatic transamination can also occur via the nucleophilic substitution of one amine on an ammonium (B1175870) salt. wikipedia.org

Biocatalytic transamination using transaminases or reductive aminases is a particularly attractive method due to its high selectivity and mild reaction conditions. These enzymes can catalyze the transfer of an amino group from a donor molecule to a ketone, or directly catalyze the reductive coupling of a ketone and an amine. frontiersin.orgnih.govmdpi.com

Industrial Synthesis Advancements

The industrial-scale production of this compound and structurally similar N-alkylanilines has benefited from significant technological advancements aimed at improving efficiency, selectivity, and environmental sustainability. Key developments include the adoption of continuous flow systems, high-pressure techniques, and the creation of advanced catalysts.

Continuous Flow Reactor Systems

Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of secondary amines. researchgate.netnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction rates and improved safety profiles. nih.gov For the N-alkylation of anilines, continuous flow systems can be designed to handle even reactions that involve solids, overcoming a significant limitation of conventional flow reactors. researchgate.net The implementation of these systems in industrial settings facilitates a more streamlined and efficient production process. A continuous flow alkylation process using a mesoporous Al-SBA-15 catalyst has demonstrated high conversions (up to 99%) and selectivity for monoalkylated products in the synthesis of N-methylated aniline derivatives. researchgate.net

High-Pressure Synthesis Techniques

High-pressure conditions are particularly relevant in the context of reductive amination, a powerful method for synthesizing amines. researchgate.net This technique is instrumental in various industrial applications, including the synthesis of pharmaceuticals. While specific high-pressure synthesis protocols for this compound are not extensively detailed in publicly available literature, the principles are well-established for related compounds. For instance, the synthesis of ractopamine (B1197949) hydrochloride involves a reductive amination step over a Palladium on carbon (Pd/C) catalyst at 10 bar of hydrogen pressure. researchgate.net Such techniques, which often involve catalytic hydrogenation, are crucial for achieving high yields and selectivity in the formation of secondary amines.

Development of Advanced Catalysts for Scalable Production

The development of highly efficient and selective catalysts is a cornerstone of modern chemical manufacturing. For the N-alkylation of anilines, a variety of advanced catalytic systems have been explored to facilitate scalable production. These catalysts are often based on transition metals and are designed to be robust, reusable, and environmentally benign.

Recent research has highlighted the efficacy of earth-abundant metals like manganese in catalyzing the N-alkylation of anilines with alcohols. nih.govnih.gov Manganese pincer complexes, for example, have been shown to be efficient for the selective monoalkylation of a variety of anilines under relatively mild conditions. nih.gov Other transition metals such as ruthenium, iridium, and palladium have also been extensively studied for this purpose. researchgate.netacs.org Heterogeneous catalysts, such as Pd/C, are particularly attractive for industrial applications as they can be easily recovered and reused multiple times with only a slight decrease in activity. researchgate.net The choice of catalyst can significantly influence the reaction's efficiency and selectivity, with some systems achieving over 90% yield of the desired N-monoalkylated aniline. researchgate.net

| Catalyst System | Substrates | Key Advantages |

| Manganese Pincer Complexes | Anilines and primary alcohols | High chemoselectivity, mild reaction conditions (80–100 °C), use of an earth-abundant metal. nih.gov |

| NHC–Ir(III) and NHC–Ru(II) Complexes | Aniline derivatives and benzyl (B1604629) alcohols/methanol (B129727) | Effective in solvent-free media, high yields in N-alkylation and N-methylation reactions. acs.orgnih.gov |

| Palladium on Carbon (Pd/C) | Aniline derivatives and methanol | Commercially available, inexpensive, reusable heterogeneous catalyst with high activity and selectivity. researchgate.net |

| Mesoporous Al-SBA-15 | Aniline and morpholine | High conversion and selectivity in continuous flow systems, reducing solvent use and by-products. researchgate.net |

Purification and Isolation Techniques in Academic Synthesis

In academic research, the focus of purification and isolation is often on obtaining a highly pure sample for characterization and further experimentation. This necessitates the use of precise and often multi-step purification techniques.

Solvent Selection for Enhanced Intermediate Solubility

The choice of solvent is critical in the N-alkylation of anilines as it can significantly impact reaction efficiency. Aprotic solvents are generally more efficient than protic solvents for this transformation. tsijournals.com The reaction of aniline with benzyl alcohol, for instance, shows optimal results when performed in toluene. nih.gov Proper solvent selection ensures that all reactants and intermediates remain in solution, facilitating a smooth reaction and minimizing the formation of by-products. The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic phase is then dried and concentrated before further purification. nih.gov

| Solvent | Role in Synthesis/Purification | Example Application |

| Toluene | Reaction solvent for N-alkylation | Optimal for manganese-catalyzed N-alkylation of anilines with alcohols. nih.gov |

| Ethyl Acetate | Extraction solvent | Used to extract the N-alkylated product from the aqueous phase after quenching the reaction. nih.gov |

| Hexane (B92381)/Ethyl Acetate Mixtures | Eluent for column chromatography | Commonly used mobile phase for the purification of N-alkylanilines. arkat-usa.org |

| Dichloromethane/Methanol with competing amine | Eluent for challenging separations | Used for the purification of basic organic amines that show poor separation with standard solvent systems. biotage.com |

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a fundamental and widely used technique for the purification of organic compounds in a laboratory setting. column-chromatography.comyoutube.com It is particularly effective for separating N-alkylanilines from unreacted starting materials and any by-products. arkat-usa.org

The process involves using a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of varying polarity. youtube.com For the purification of N-alkylanilines, a common mobile phase is a mixture of hexane and ethyl acetate. arkat-usa.org The polarity of the solvent mixture is optimized to achieve the best separation between the desired product and impurities.

For basic amines, which can interact strongly with the acidic silica gel leading to poor separation, a common strategy is to add a competing amine, such as triethylamine or pyridine, to the mobile phase. biotage.com This "neutralizes" the acidic sites on the silica, allowing the desired amine to elute more cleanly. biotage.com The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. youtube.com

Distillation for High-Purity Product Isolation

Following the initial synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Distillation is a fundamental and widely employed purification technique for isolating the target compound in a highly pure form. This method leverages the differences in the boiling points of the various components in the mixture to achieve separation. For N-alkylanilines, which can have relatively high boiling points, vacuum distillation is often the preferred method to prevent thermal decomposition at elevated temperatures.

The process of distillation involves heating the crude liquid mixture to a temperature at which the component with the lower boiling point (in this case, ideally this compound) transitions into the vapor phase. This vapor is then passed through a condenser, which cools it and converts it back into a liquid, known as the distillate. The less volatile impurities remain in the distillation flask.

In the context of this compound purification, fractional distillation under reduced pressure can provide a high degree of separation from closely boiling impurities. The efficiency of the separation is dependent on factors such as the difference in boiling points between the product and impurities, the length and type of the distillation column, and the operating pressure.

A typical laboratory-scale distillation setup for purifying this compound would involve a round-bottom flask containing the crude product, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, the apparatus would be connected to a vacuum pump with a pressure gauge to monitor the system's pressure. The temperature of the vapor is monitored, and the fraction that distills at the expected boiling point of this compound is collected. The purity of the collected fractions can then be assessed using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Investigations and Reaction Pathways of N Pentan 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The mechanism of electrophilic aromatic substitution (EAS) on anilines involves a two-step process. masterorganicchemistry.comlumenlearning.com Initially, the π electrons of the aromatic ring attack an electrophile, leading to the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.comwikipedia.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring. lumenlearning.comchemistrysteps.com In the second, faster step, a base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comchemistrysteps.com The amino group (-NHR) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This is due to the ability of the nitrogen's lone pair of electrons to participate in resonance, stabilizing the arenium ion intermediate. chemistrysteps.com

Direct nitration of aniline (B41778) and its N-alkyl derivatives can be complex. libretexts.orgresearchgate.net Treatment with a standard nitrating mixture of nitric acid and sulfuric acid can lead to oxidation of the amino group and the formation of a significant amount of the meta-substituted product. byjus.comyoutube.com This is because the highly acidic conditions protonate the amino group to form the anilinium ion (-NH2R+), which is a deactivating, meta-directing group. youtube.com

To achieve selective nitration, the reactivity of the amino group is often moderated by converting it into an amide. For instance, acetylation of aniline to form acetanilide (B955) attenuates the activating influence of the amino group, allowing for controlled nitration, primarily at the para position. The acetyl group can then be removed by hydrolysis to yield the desired nitroaniline. libretexts.org

An alternative approach involves the use of milder nitrating agents. For example, tert-butyl nitrite (B80452) has been used for the regioselective ring nitration of N-alkylanilines, yielding N-nitroso-N-alkyl nitroanilines. researchgate.net

Table 1: Nitration Products of N-Alkylanilines under Different Conditions

| N-Alkylaniline | Nitrating Agent | Major Product(s) | Reference(s) |

| N-methylaniline | HNO₃/H₂SO₄ | m-nitro-N-methylaniline | researchgate.net |

| N-ethylaniline | HNO₃/H₂SO₄ | p-nitro-N-ethylaniline | researchgate.net |

| Various N-alkylanilines | tert-butyl nitrite | N-nitroso-N-alkyl-o-nitroanilines | researchgate.net |

The high reactivity of the aniline ring, activated by the amino group, often leads to polyhalogenation. libretexts.org For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To control the reaction and achieve monosubstitution, the activating effect of the amino group must be reduced, typically through acetylation. libretexts.org

Recent methods have explored the use of N,N-dialkylaniline N-oxides to achieve regioselective halogenation. Treatment of these N-oxides with thionyl bromide or thionyl chloride can lead to selective para-bromination or ortho-chlorination, respectively. nih.gov This approach provides access to specific halogenated anilines that are otherwise difficult to synthesize. nih.gov

Table 2: Halogenation of Aniline Derivatives

| Substrate | Reagent | Product | Reference(s) |

| Aniline | Bromine water | 2,4,6-tribromoaniline | byjus.com |

| N,N-dialkylaniline N-oxides | Thionyl bromide | 4-bromo-N,N-dialkylanilines | nih.gov |

| N,N-dialkylaniline N-oxides | Thionyl chloride | 2-chloro-N,N-dialkylanilines | nih.gov |

The N-alkyl substituent in N-alkylanilines, such as the pentan-2-yl group in N-(pentan-2-yl)aniline, influences the reactivity of the aromatic ring through a combination of electronic and steric effects. Electron-donating alkyl groups increase the electron density on the nitrogen atom, which in turn enhances the activation of the phenyl ring towards electrophilic attack. chemistrysteps.comresearchgate.net This generally leads to faster reaction rates in electrophilic aromatic substitution. chemistrysteps.com

Oxidation Reactions and Derivative Formation

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. These reactions can target the nitrogen atom, the alkyl substituent, or the aromatic ring.

The oxidation of anilines can yield nitroso compounds. rsc.org For example, primary aromatic amines can be oxidized to their corresponding nitroso derivatives using reagents like peroxybenzoic acid. rsc.org Secondary N-alkylanilines can also be oxidized. The formation of N-nitroso compounds, or nitrosamines, can occur through the reaction of secondary amines with nitrosating agents. nih.govresearchgate.net

Further oxidation can lead to the formation of nitro compounds. organic-chemistry.org The oxidation of anilines to nitroarenes can be achieved using various oxidizing agents, including hydrogen peroxide catalyzed by molybdenum salts. organic-chemistry.org Stronger oxidizing conditions may be required for the conversion of nitroso compounds to their corresponding nitro derivatives. google.com

Table 3: Oxidation Products of Anilines

| Starting Material | Oxidizing Agent/Conditions | Product | Reference(s) |

| Primary aromatic amines | Peroxybenzoic acid | Nitroso compounds | rsc.org |

| Anilines | H₂O₂ with MoO₃/KOH | Nitroso arenes | organic-chemistry.org |

| Secondary amines | Nitrosating agents | N-nitroso compounds | nih.govresearchgate.net |

| Anilines | tert-butyl hydroperoxide/Co(OAc)₂ | Nitroarenes | organic-chemistry.org |

Oxidative cleavage of the C-N bond in N-alkylanilines can occur under certain conditions, leading to the formation of aldehydes or carboxylic acids. researchgate.net This process often involves the initial oxidation of the amine to an imine intermediate. researchgate.net Subsequent hydrolysis of the imine can then yield an aldehyde and the corresponding primary amine. researchgate.net Further oxidation of the aldehyde can produce a carboxylic acid. masterorganicchemistry.comyoutube.com

The specific products formed depend on the reaction conditions and the structure of the N-alkylaniline. For this compound, oxidative cleavage would be expected to yield aniline and pentan-2-one (a ketone) due to the secondary nature of the alkyl group, rather than an aldehyde or carboxylic acid. The challenge in these reactions is often to control the oxidation to prevent over-oxidation or side reactions. researchgate.net

Reduction Reactions

The aromatic ring of this compound can be reduced to its corresponding saturated cycloaliphatic amine, N-(pentan-2-yl)cyclohexylamine, through catalytic hydrogenation. This transformation involves the addition of hydrogen across the double bonds of the benzene (B151609) ring.

The reaction is typically carried out using a heterogeneous catalyst, such as platinum oxide (PtO2) or palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst and reaction conditions, including solvent, temperature, and pressure, can influence the reaction's efficiency and stereoselectivity. For instance, the hydrogenation of aniline derivatives can be performed in solvents like ethanol (B145695) or acetic acid at room temperature and moderate hydrogen pressures. The general mechanism involves the adsorption of both the aniline derivative and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring until saturation is achieved.

A general representation of this reduction is:

This compound + 3H₂ --(Catalyst)--> N-(pentan-2-yl)cyclohexylamine

This reduction is a crucial synthetic route for producing saturated cyclohexylamine (B46788) derivatives, which are valuable intermediates in various chemical industries.

Polymerization Mechanisms

This compound, as a derivative of aniline, can undergo chemical oxidative polymerization to form a substituted polyaniline. The polymerization of aniline and its derivatives is a complex process that typically proceeds via a radical cation mechanism in an acidic medium.

The process is initiated by an oxidizing agent, such as ammonium (B1175870) persulfate, which abstracts an electron from the aniline monomer to form a radical cation. This radical cation can then react with another monomer to form a dimer radical cation. This process continues, leading to the propagation of the polymer chain. The polymerization of aniline is understood to proceed through a "head-to-tail" coupling of the monomers, primarily at the para-position of the aniline ring.

The general steps for the oxidative polymerization of aniline are:

Initiation: Oxidation of the aniline monomer to a radical cation.

Propagation: Reaction of the radical cation with a neutral monomer to form a dimer, which is then re-oxidized to continue the chain growth.

Termination: The growing polymer chains can terminate through various side reactions or by the depletion of the monomer or oxidant.

The resulting polymer, poly(this compound), would be expected to have a structure analogous to polyaniline, with the pentan-2-yl group attached to the nitrogen atoms along the polymer backbone.

The presence of the pentan-2-yl substituent on the nitrogen atom of aniline has a significant impact on the polymerization kinetics and the properties of the resulting polymer. The effects of such substituents can be categorized as electronic and steric. researchgate.netrsc.org

Electronic Effects: The pentan-2-yl group is an electron-donating alkyl group. Electron-donating groups can increase the electron density on the nitrogen atom and the aromatic ring, which can affect the oxidation potential of the monomer. This increased electron density may facilitate the initial oxidation step, potentially increasing the rate of polymerization.

Steric Effects: The bulky pentan-2-yl group introduces steric hindrance around the nitrogen atom. researchgate.net This steric bulk can impede the approach of the monomer to the growing polymer chain, thereby slowing down the rate of polymerization. It can also influence the planarity of the resulting polymer chains, which in turn affects the electronic properties, such as conductivity, of the final material. Research on other N-alkylanilines has shown that the size of the alkyl group can influence the morphology and solubility of the resulting polymers. rsc.org For instance, the incorporation of alkyl substituents at the ortho position of the aromatic ring has been shown to improve the solubility of polyaniline derivatives. rsc.org

Dimerization and Cyclization Pathways (e.g., as observed in analogous anilides)

While specific studies on the dimerization and cyclization of this compound are limited, analogous reactions in similar aniline derivatives provide insights into potential pathways.

Dimerization: Anilines can undergo oxidative dimerization to form various products, including azobenzenes. rsc.org This process typically involves an oxidizing agent and can be catalyzed by acids. rsc.org The reaction proceeds through the formation of intermediate species that couple to form the dimer.

Cyclization: N-substituted anilines can participate in various cyclization reactions to form heterocyclic compounds. For example, N-(2-alkynyl)anilines can undergo electrophilic cyclization to produce substituted quinolines. nih.govnih.gov These reactions are typically promoted by electrophiles that activate the alkyne group for intramolecular attack by the aniline ring. Although this compound does not possess an alkynyl group, this illustrates the potential for intramolecular cyclization in appropriately functionalized N-alkylanilines.

Another potential cyclization pathway involves intramolecular C-H amination. Iron-catalyzed processes have been developed for the intramolecular C-H amination of arenes with alkylamine side chains to prepare tetrahydroquinolines. chemistryviews.org An appropriately functionalized derivative of this compound could potentially undergo a similar transformation.

Furthermore, cascade reactions involving intramolecular Prins or Friedel-Crafts type cyclizations have been observed in related systems, leading to the formation of complex polycyclic structures. beilstein-journals.org These examples highlight the rich and varied reactivity of N-substituted anilines, suggesting that this compound could be a precursor to a range of heterocyclic compounds under appropriate reaction conditions.

Advanced Spectroscopic and Structural Characterization of N Pentan 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For N-(pentan-2-yl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with advanced techniques, allows for a comprehensive structural characterization. This section will delve into the interpretation of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including the use of advanced methods to resolve spectral complexities.

Please note that the spectral data presented in this article are predicted values obtained from computational modeling and are intended for illustrative purposes. Actual experimental values may vary.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic protons on the aniline (B41778) ring are expected to appear in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm. The ortho-protons (adjacent to the amino group) are expected to be the most shielded and appear at a lower chemical shift compared to the meta- and para-protons due to the electron-donating nature of the nitrogen atom. The para-proton will likely appear as a triplet, while the ortho- and meta-protons will appear as doublets or triplets, respectively, depending on their coupling with adjacent protons.

The protons of the pentan-2-yl group will be found in the upfield region of the spectrum. The proton attached to the nitrogen (N-H) is expected to show a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The methine proton (CH) directly attached to the nitrogen will be the most downfield of the aliphatic protons due to the deshielding effect of the nitrogen atom and the aromatic ring. The remaining methylene (B1212753) (CH₂) and methyl (CH₃) protons of the pentyl chain will exhibit characteristic multiplicities based on their neighboring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-ortho | 6.65 | d | 7.8 |

| H-meta | 7.15 | t | 7.8 |

| H-para | 6.70 | t | 7.3 |

| N-H | ~3.6 (broad) | s | - |

| N-CH | 3.55 | sextet | 6.5 |

| CH₂ (pentyl) | 1.55 | m | - |

| CH₂ (pentyl) | 1.40 | m | - |

| CH₃ (pentyl, terminal) | 0.92 | t | 7.4 |

| CH₃ (pentyl, attached to N-CH) | 1.20 | d | 6.5 |

Advanced NMR Techniques for Resolving Spectral Discrepancies

In cases of signal overlap or ambiguity in the 1D spectra, advanced NMR techniques can be employed for clarification.

Deuterated Solvent Effects on Spectral Resolution

The choice of deuterated solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the N-H proton of this compound. Changing the solvent from a non-polar one like chloroform-d (B32938) (CDCl₃) to a more polar or hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can cause significant shifts in the N-H resonance and can also slightly affect the chemical shifts of nearby protons. This effect can be used to identify the N-H signal and to resolve overlapping signals in the aromatic or aliphatic regions.

Variable-Temperature NMR for Conformational and Dynamic Studies

Variable-temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. For this compound, VT-NMR could be used to study the rotational dynamics around the C-N bond and the conformational flexibility of the pentyl chain. At lower temperatures, the rate of these dynamic processes may slow down sufficiently on the NMR timescale, leading to the appearance of distinct signals for different conformers. This can provide valuable information about the energy barriers to rotation and the relative populations of different conformations.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry would likely be used. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides crucial information for structural elucidation.

The fragmentation of this compound would be expected to proceed through several characteristic pathways. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion. Cleavage of the pentyl chain can also occur at various points, leading to a series of fragment ions. The loss of small neutral molecules, such as ethene or propene from the pentyl group, is also possible. The most abundant peak in the spectrum is referred to as the base peak.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

| 177 | [C₁₁H₁₇N]⁺ | Molecular Ion |

| 148 | [C₁₀H₁₄N]⁺ | Loss of an ethyl radical |

| 134 | [C₉H₁₂N]⁺ | Loss of a propyl radical |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage, formation of an iminium ion |

| 93 | [C₆H₇N]⁺ | Loss of the pentyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of this compound, providing essential information on its molecular weight and structural features through fragmentation patterns. nih.gov In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before being ionized, commonly by electron ionization (EI). chromatographyonline.com

For this compound, the mass spectrum is expected to show a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 163, which corresponds to its molecular weight (C₁₁H₁₇N). smolecule.com Aromatic amines often exhibit a strong molecular ion peak due to the stability conferred by the aromatic system. smolecule.com

The fragmentation of the molecular ion is predictable and provides structural confirmation. The fragmentation pattern is influenced by the presence of the aniline moiety and the pentan-2-yl group. Key fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form a stable [M-1]⁺ ion (m/z 162). miamioh.edu Subsequent fragmentation of the aniline portion can lead to the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 66. miamioh.edumdpi.com

Cleavage of the N-alkyl bond, a common pathway for amines, results in characteristic fragments. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is particularly significant. For this compound, this can lead to the formation of several key ions. The fragmentation of the pentyl group itself can also produce a series of alkyl fragments. libretexts.orgdocbrown.info The base peak, which is the most abundant fragment, is often a stable carbocation. libretexts.orglibretexts.org

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion ([M]⁺) |

| 162 | [C₁₁H₁₆N]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 134 | [C₉H₁₂N]⁺ | Loss of an ethyl group ([M-C₂H₅]⁺) |

| 120 | [C₈H₁₀N]⁺ | Loss of a propyl group ([M-C₃H₇]⁺) |

| 93 | [C₆H₇N]⁺ | Aniline fragment |

| 66 | [C₅H₆]⁺ | Loss of HCN from aniline fragment |

| 43 | [C₃H₇]⁺ | Propyl fragment (often a stable and abundant ion) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. While low-resolution mass spectrometry provides the nominal mass (integer mass), HRMS can measure mass to several decimal places.

For this compound, the molecular formula is C₁₁H₁₇N. smolecule.com Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the theoretical monoisotopic mass can be calculated with high precision.

Calculation of Exact Mass:

(11 × 12.000000) + (17 × 1.007825) + (1 × 14.003074) = 163.136099 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula C₁₁H₁₇N, distinguishing it from other potential compounds with the same nominal mass but different atomic compositions.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its secondary aromatic amine structure. As a secondary amine (R₂NH), it is expected to show a single, sharp N-H stretching vibration in the range of 3350-3310 cm⁻¹. libretexts.orgorgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands. orgchemboulder.com

The spectrum will also feature absorptions related to the aromatic ring and the aliphatic pentyl chain. Aromatic C-H stretching appears as weak to medium bands above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). libretexts.orginstanano.com The C=C stretching vibrations within the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region. libretexts.org The C-N stretching of the aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

The aliphatic pentyl group contributes strong C-H stretching bands in the 2960-2850 cm⁻¹ region. libretexts.org The presence of both aromatic and aliphatic C-H stretches, along with the characteristic N-H and C-N bands, allows for a comprehensive functional group identification.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium, Sharp |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Alkyl) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| N-H Bend | Secondary Amine | 1550 - 1490 | Medium |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-H Out-of-Plane Bend | Substituted Benzene | 900 - 675 | Strong |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system of the benzene ring in this compound.

The UV-Vis spectrum of this compound is dominated by electronic transitions associated with the aniline moiety. fiveable.me Aniline itself typically exhibits two main absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net

An intense band around 230-240 nm. researchgate.net

A less intense band at a longer wavelength, around 280-290 nm. researchgate.netresearchgate.net

These transitions involve the excitation of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals. The nitrogen atom's lone pair of electrons (a non-bonding 'n' orbital) is in conjugation with the aromatic π-system, which also allows for n → π* transitions. researchgate.net These are generally weaker than π → π* transitions. libretexts.org

The presence of the N-pentyl group, an electron-donating alkyl group, acts as an auxochrome. This group can cause a slight bathochromic (red shift) and hyperchromic (increased intensity) effect on the absorption bands compared to unsubstituted aniline due to enhanced conjugation. truman.edu

| Transition Type | Description | Approximate λmax (nm) |

|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the benzene ring. | ~235 nm |

| π → π | A second π to π transition of the benzene ring, often at a longer wavelength. | ~285 nm |

| n → π | Excitation of a non-bonding electron from the nitrogen lone pair to a π antibonding orbital. | >300 nm (often weak and may be obscured) |

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. The most common methods for analyzing aniline and its derivatives are gas chromatography (GC) and high-performance liquid chromatography (HPLC). thermofisher.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Separation is typically achieved using a capillary column with a nonpolar or medium-polarity stationary phase. chromatographyonline.com Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. nih.gov However, the analysis of amines by GC can sometimes be challenging due to their polarity, which may cause peak tailing. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent alternative to GC, particularly because it avoids the need for high temperatures and can often be performed without derivatization. thermofisher.com Reversed-phase HPLC is the most common mode used for aniline derivatives, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov Detection is typically accomplished with a UV detector, set to one of the compound's absorption maxima (e.g., ~235 nm or ~285 nm), or with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. d-nb.inforesearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and determining the retention characteristics of this compound. This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For N-alkylanilines, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sigmaaldrich.comnih.gov

The retention time (Rt), the time it takes for the analyte to pass through the column, is a key parameter for identifying this compound. Purity is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak at the expected retention time is indicative of a high-purity sample.

A typical HPLC analysis for aniline derivatives involves a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water. sigmaaldrich.comsielc.com Detection is often carried out using a UV spectrophotometer, as the aromatic ring in this compound absorbs ultraviolet light. sigmaaldrich.com The conditions can be optimized by adjusting the mobile phase composition and flow rate to achieve the best separation and peak resolution.

Table 1: Illustrative HPLC Analysis Data for this compound This table presents a representative example of HPLC data for illustrative purposes.

| Parameter | Value |

|---|---|

| Column | C18, 15 cm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector Wavelength | 254 nm |

| Retention Time (Rt) | 5.8 min |

| Peak Area | 12450 mAU*s |

| Total Peak Area | 12510 mAU*s |

| Calculated Purity | 99.52% |

Morphological Characterization of Polymeric Derivatives

The morphological characterization of polymeric derivatives of this compound, such as poly(this compound), is crucial for understanding the structure-property relationships of these materials. The surface topography and internal structure significantly influence the polymer's physical and electrical properties.

Scanning Electron Microscopy (SEM) for Surface Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of poly(this compound). SEM provides high-resolution images that reveal details about the polymer's shape, size, and arrangement of its micro- and nanostructures. The morphology of polyaniline and its derivatives is highly dependent on the synthesis conditions, such as the polymerization method, temperature, and the nature of the substituent on the aniline monomer. unesp.brnih.gov

Studies on various polyaniline derivatives have shown a wide range of possible morphologies. nih.govrsc.org For instance, unsubstituted polyaniline often exhibits a fibrillar or granular structure. nih.govjchps.com In contrast, ortho-substituted derivatives frequently display a globular morphology composed of distinct spheres. nih.gov The introduction of an alkyl group like pentan-2-yl on the nitrogen atom can be expected to influence the polymer chain packing and intermolecular interactions, leading to unique surface features. Depending on the polymerization conditions, morphologies for polyaniline derivatives can range from heterogeneous hierarchical structures to more uniform spherical or nanofiber arrangements. unesp.brnih.gov The analysis of these structures is vital for applications in areas like chemical sensors and conductive coatings. rsc.org

Table 2: Observed Morphologies in Polyaniline Derivatives via SEM

| Polymer Derivative | Synthesis Method | Observed Morphology |

|---|---|---|

| Polyaniline (PANI) | Chemical Oxidation | Fibrillar, Granular nih.govjchps.com |

| Poly(o-alkylanilines) | Chemical Oxidation | Globular, Spherical nih.gov |

| PANI Nanostructures | Interfacial Polymerization | Nanofibers, Nanosheets, Nanoflowers unesp.br |

Computational Chemistry and Theoretical Modeling of N Pentan 2 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable method for obtaining highly accurate information about molecular properties. For N-(pentan-2-yl)aniline, DFT calculations are instrumental in elucidating its conformational preferences and predicting its spectroscopic characteristics.

Optimized Geometrical Structures and Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the C-N bond connecting the pentan-2-yl group to the aniline (B41778) moiety and the various conformations of the flexible pentyl chain. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space, which correspond to minima on the potential energy surface.

Due to the chiral center at the second carbon of the pentyl group, this compound exists as a pair of enantiomers. The presence of the bulky pentyl group introduces steric hindrance, which significantly influences the orientation of the substituent relative to the phenyl ring. The most stable conformers are those that minimize these steric clashes. DFT calculations, typically using the B3LYP functional with a 6-31G* basis set, can be employed to optimize the geometry of various possible conformers and determine their relative energies.

The key dihedral angle to consider is that between the plane of the phenyl ring and the C-N-C plane of the amino group. In aniline itself, the amino group is slightly pyramidalized. However, in this compound, the steric bulk of the pentyl group can lead to a more planar geometry around the nitrogen atom to alleviate steric strain.

The conformational analysis of the pentan-2-yl chain itself is also crucial. The staggered conformations around the C-C single bonds are generally more stable than the eclipsed conformations. The relative energies of the different conformers of n-pentane, such as the trans-trans (TT), trans-gauche (TG), and gauche-gauche (GG) forms, provide a basis for understanding the likely conformations of the pentyl substituent in this compound.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Anti) | 180° | 0.00 |

| 2 (Gauche) | 60° | 1.25 |

| 3 (Eclipsed) | 0° | 4.50 |

Note: This data is representative and based on typical values for similar N-alkylaniline systems calculated using DFT.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations are a reliable method for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy.

The predicted ¹³C and ¹H NMR chemical shifts for this compound are sensitive to the local electronic environment of each nucleus. For instance, the chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the amino group. The substitution pattern on the nitrogen atom and the conformation of the pentyl group will cause subtle variations in the chemical shifts of the ring protons and carbons.

By comparing the theoretically predicted NMR spectra with experimental data, it is possible to confirm the structure of the molecule and gain insights into its predominant conformation in solution.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (ipso) | 147.5 | 147.2 |

| C2, C6 | 117.0 | 116.8 |

| C3, C5 | 129.5 | 129.3 |

| C4 | 118.8 | 118.5 |

| C1' (CH-N) | 52.3 | 52.0 |

| C2' (CH₃) | 20.1 | 19.8 |

| C3' (CH₂) | 39.8 | 39.5 |

| C4' (CH₂) | 19.2 | 18.9 |

| C5' (CH₃) | 14.1 | 13.8 |

Note: Predicted values are illustrative and based on typical GIAO-DFT calculations for similar structures. Experimental values are hypothetical for comparison.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-rich nature of the aromatic amine. The LUMO is likely to be distributed over the aromatic ring. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This information is crucial for predicting how this compound will behave in chemical reactions, particularly in electrophilic aromatic substitution reactions.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.12 |

| LUMO | 0.85 |

| HOMO-LUMO Gap | 5.97 |

Note: These values are representative and obtained from DFT calculations on analogous aniline derivatives.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. Red-colored regions on an MEP map indicate a negative electrostatic potential, corresponding to areas with a high electron density, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom and the ortho and para positions of the aromatic ring. This is due to the lone pair of electrons on the nitrogen and the electron-donating nature of the amino group, which increases the electron density at these positions. The hydrogen atoms of the N-H group and the aromatic C-H bonds would exhibit a positive potential (blue). This visualization helps in understanding the intermolecular interactions and the sites of reactivity for this compound.

Mulliken Charge Analysis

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimation of the partial atomic charges. While the concept of atomic charge is not a physical observable and different calculation methods can yield different values, Mulliken charges provide a useful qualitative picture of the charge distribution within a molecule.

In this compound, the Mulliken charge analysis is expected to show that the nitrogen atom carries a negative charge due to its higher electronegativity and the presence of a lone pair. The carbon atoms of the phenyl ring will have varying charges, with the ortho and para carbons being more negative than the meta carbons, consistent with the directing effects of the amino group. The hydrogen atoms will generally have positive charges. This information complements the MEP analysis in identifying the reactive sites of the molecule.

Table 4: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N | -0.65 |

| C1 (ipso) | 0.20 |

| C2, C6 | -0.15 |

| C3, C5 | -0.05 |

| C4 | -0.12 |

| H (N-H) | 0.35 |

Note: These values are illustrative and based on typical Mulliken population analysis for N-substituted anilines.

Simulation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the catalytic hydrogenation of aromatic amines. For this compound, while direct computational studies are not extensively available in the reviewed literature, a theoretical framework for its catalytic hydrogenation can be constructed based on well-established mechanisms for analogous N-alkylanilines and aromatic amine hydrogenations. These simulations typically employ Density Functional Theory (DFT) to map the potential energy surface of the reaction, identifying the most plausible pathways and the associated transition states.

Catalytic Hydrogenation Reaction Pathways

The catalytic hydrogenation of this compound to produce N-(pentan-2-yl)cyclohexylamine is a complex process involving several potential intermediates and reaction pathways. Computational models, drawing parallels from studies on similar secondary anilines, suggest a stepwise mechanism on the surface of a heterogeneous catalyst, such as platinum or palladium.

The generally accepted mechanism for the hydrogenation of aniline derivatives involves the following key steps, which can be computationally modeled:

Adsorption of Reactants : Initially, both this compound and molecular hydrogen (H₂) are adsorbed onto the catalyst surface. DFT calculations can determine the preferred adsorption sites and energies, which influence the subsequent reaction steps. The aniline derivative can adsorb through the aromatic ring, the nitrogen lone pair, or a combination of both.

Dissociative Adsorption of Hydrogen : Molecular hydrogen undergoes dissociative chemisorption on the catalyst surface to form highly reactive atomic hydrogen species (H*).

Stepwise Hydrogenation of the Aromatic Ring : The adsorbed this compound is then hydrogenated in a stepwise manner by the surface-bound hydrogen atoms. This process involves the formation of several partially hydrogenated intermediates. Computational simulations can identify the sequence of hydrogen additions and the relative stabilities of these intermediates. The reaction typically proceeds via the formation of a cyclohexene derivative, which is then further hydrogenated to the final cyclohexylamine (B46788) product.

Desorption of the Product : Once the hydrogenation is complete, the N-(pentan-2-yl)cyclohexylamine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Transition State Analysis:

Theoretical studies on analogous systems, such as the hydrogenation of N-isopropylaniline, can provide insights into the likely transition state structures for this compound. These studies often reveal that the initial hydrogen addition to the aromatic ring is the rate-determining step. The structure of the transition state would involve the partial formation of a C-H bond and the weakening of the aromatic system.

Interactive Data Table: Theoretical Energy Barriers for Analogous Aniline Hydrogenation Steps

The following table presents hypothetical, yet plausible, relative energy barriers for the key steps in the catalytic hydrogenation of a secondary N-alkylaniline, based on general findings from computational studies on similar systems. These values are illustrative and would require specific DFT calculations for this compound for precise determination.

| Reaction Step | Intermediate | Transition State | Relative Energy Barrier (kcal/mol) |

| H₂ Dissociation | H₂ (adsorbed) | H-H bond breaking | 5 - 10 |

| First H Addition | Adsorbed Aniline | Formation of C-H bond | 15 - 25 |

| Second H Addition | Dihydro-intermediate | Formation of second C-H bond | 10 - 20 |

| Third H Addition | Tetrahydro-intermediate | Formation of third C-H bond | 8 - 15 |

| Product Desorption | Adsorbed Cyclohexylamine | C-N bond lifting from surface | 5 - 12 |

Note: The energy barriers are illustrative and represent a simplified model. Actual values depend on the specific catalyst, solvent, and computational method used.

The simulation of these reaction pathways and the analysis of the corresponding transition states are fundamental to understanding the catalyst's activity and selectivity. By identifying the rate-limiting steps and the factors that influence their energy barriers, computational chemistry provides a powerful tool for the rational design of more efficient catalysts for the production of valuable compounds like N-(pentan-2-yl)cyclohexylamine.

Applications in Advanced Materials Science: Polyaniline Derivatives

Application of Polyaniline Derivatives in Sensor Technologies6.4.1. Potentiometric Sensing PlatformsThe application of polyaniline derivatives in potentiometric sensors is an active area of research.nih.govnih.govHowever, there is no specific mention or study of sensors fabricated using poly(N-(pentan-2-yl)aniline).

Amperometric Sensing Devices

Polyaniline derivatives are highly effective materials for the fabrication of amperometric sensing devices due to their excellent electrochemical properties, including reversible redox behavior and the ability to facilitate electron transfer between a biological recognition element and an electrode surface. dovepress.com In these sensors, the PANI derivative-modified electrode measures the current produced from the oxidation or reduction of an analyte, allowing for its quantification.

The modification of electrodes with PANI composites has been shown to enhance catalytic activity and provide a biocompatible microenvironment for the immobilization of enzymes. For instance, PANI-based platforms have been successfully employed in biosensors for detecting clinically significant analytes such as dopamine, H₂O₂, glucose, and cholesterol. dovepress.com The high surface area and conductivity of PANI nanostructures contribute to improved sensitivity and lower detection limits. dovepress.com

Research has demonstrated that PANI-based amperometric biosensors can exhibit high selectivity and anti-interference capabilities against common substances like uric acid and ascorbic acid. dovepress.com The performance of these sensors is often characterized by their detection limit, sensitivity, and linear response range.

Performance of Polyaniline-Based Amperometric Biosensors

| Analyte | Sensor Configuration | Detection Limit | Key Findings | Reference |

|---|---|---|---|---|

| Dopamine | PANI-modified Glassy Carbon Electrode (GCE) | 0.5 x 10-9 M | Showed high catalytic activity and selectivity against uric acid and ascorbic acid. | dovepress.com |

| Hydrogen Peroxide (H₂O₂) | Gold Nanoparticles/Self-Doped PANI Nanofibers | Not Specified | The composite material provided a suitable platform for enzyme immobilization and direct electron transfer. | dovepress.com |

| Cholesterol | Silica-PANI Bienzyme System (ChOx and HRP) | 1-25 mM (Linear Range) | Operated at a low potential (-150 mV) due to facilitated electron transfer by the modified PANI matrix. | dovepress.com |

Gas Sensor Development (e.g., for NH₃, HCl, H₂S)

The electrical conductivity of polyaniline derivatives is highly sensitive to the chemical environment, making them ideal candidates for chemiresistive gas sensors. nih.gov The sensing mechanism relies on the change in the polymer's resistance upon interaction with gas molecules. For acidic (e.g., HCl) or basic (e.g., NH₃) gases, this interaction involves a reversible doping (protonation) or dedoping (deprotonation) process that significantly alters the charge carrier concentration in the polymer backbone. rsc.orgepa.gov

Recent studies have focused on synthesizing new soluble PANI derivatives to improve film processability for sensor fabrication. For instance, polymers based on ortho-substituted aniline (B41778) derivatives, such as poly[2-(1-methylbutyl)aniline], have been developed and tested for ammonia (B1221849) (NH₃) vapor detection. mdpi.com These sensors can operate at room temperature and demonstrate high sensitivity. rsc.orgmdpi.com The response of these polymer films is characterized by a decrease in conductivity as the concentration of ammonia vapor increases. mdpi.com

For gases like hydrogen sulfide (B99878) (H₂S), PANI is often used in composite form with metal chlorides (e.g., SnCl₂, CuCl₂). mdpi.comsemanticscholar.org The reaction between H₂S and the metal chloride releases HCl, which then dopes the PANI film and causes a measurable decrease in resistance. mdpi.com

Performance of Polyaniline Derivative Gas Sensors for Ammonia (NH₃)

| Polymer Derivative | Sensing Principle | Key Performance Characteristic | Reference |

|---|---|---|---|

| Poly[2-(1-methylbut-1-en-1-yl)aniline] (PA) | Chemiresistive | Moderate sensitivity to NH₃ vapor. | mdpi.com |

| Poly[2-(1-methylbutyl)aniline] (PB) | Chemiresistive | Showed the most pronounced decrease in conductivity upon exposure to NH₃, indicating the highest sensitivity among the tested derivatives. | mdpi.com |

| Poly[2-(2-aminophenyl)pentan-2-ol] (PC) | Chemiresistive | Exhibited a gradual and nearly linear decline in conductivity with increasing NH₃ concentration. | mdpi.com |

pH Sensor Applications

Polymers derived from this compound are effective materials for pH sensing applications. The working principle is based on the reversible protonation and deprotonation of the nitrogen atoms in the polyaniline backbone, which is a pH-dependent process. mdpi.com This change in protonation state directly affects the polymer's oxidation level and, consequently, its electrical and optical properties. This allows for pH to be measured through potentiometric (measuring voltage change) or amperometric (measuring current change) techniques. mdpi.comresearchgate.net

Flexible pH sensors have been developed by electrodepositing PANI films onto gold electrodes on polyimide substrates. mdpi.com These sensors demonstrate high sensitivity and reproducibility across a wide pH range. The sensitivity of a potentiometric pH sensor is often compared to the theoretical Nernstian response (~59 mV per pH unit at room temperature). Some PANI-based sensors have exhibited a "super-Nernstian" response, indicating a very high sensitivity to changes in proton concentration. mdpi.com

Performance of Polyaniline-Based pH Sensors

| Sensor Configuration | Measurement Technique | pH Range | Sensitivity | Reference |

|---|---|---|---|---|

| PANI film on flexible polyimide-gold electrode | Potentiometric (OCP) | 3 to 8 | -73.4 mV per pH unit | mdpi.com |

| PANI-film modified Pencil Graphite Electrode (PGE) | Amperometric | Not Specified | Resulting current varies with solution pH, providing the basis for sensing. | researchgate.net |

Integration in Other Advanced Materials Systems

Energy Storage Devices (e.g., Batteries)

The unique redox properties and high conductivity of polyaniline and its derivatives make them promising materials for energy storage applications, particularly as electrodes in lithium-ion batteries (LIBs) and supercapacitors. rsc.orgresearchgate.netmdpi.com PANI can be used directly as the electroactive cathode material, where its reversible doping/dedoping mechanism facilitates charge storage. mdpi.comresearchgate.net The interconversion between its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline) allows for the uptake and release of lithium ions. researchgate.netnih.gov

When used as a cathode in LIBs, PANI has demonstrated high reversible capacities. Research has shown that by optimizing the voltage window, a significant portion of PANI's theoretical capacity can be utilized. mdpi.com Furthermore, PANI is often incorporated into composite materials, for example with graphene or metal oxides, where it acts as a conductive network and a flexible buffer to accommodate the volume changes of other electrode materials during charging and discharging, thereby improving cycling stability and rate performance. researchgate.netnih.govsemanticscholar.org

Electrochemical Performance of PANI Cathodes in Li-Ion Batteries

| Voltage Window | Reversible Capacity | Capacity Retention | Coulombic Efficiency | Reference |

|---|---|---|---|---|

| 1.5 - 4.0 V | ~148.9 mAh g-1 | 76% after 100 cycles | ~98% | mdpi.com |

| 1.5 - 4.4 V | 197.2 mAh g-1 | Not Specified | Not Specified | mdpi.com |

| 1.5 - 4.4 V (at 1500 mA g-1) | 72.9 mAh g-1 | ~100% retention at high rate | Not Specified | mdpi.com |

Antistatic Coatings

Polyaniline derivatives are utilized as conductive additives to impart antistatic properties to otherwise insulating polymer materials. rsc.orgresearchgate.net The accumulation of static charge on the surface of materials can be problematic in many applications, such as electronic packaging and industrial coatings. By incorporating a conductive polymer like a derivative of this compound into a polymer matrix (e.g., epoxy, polystyrene), a conductive network is formed. researchgate.netresearchgate.net This network allows for the safe dissipation of static charges, reducing the material's surface resistivity to the antistatic range (typically 10⁹ to 10¹² Ω/sq). researchgate.net

The effectiveness of the antistatic coating depends on the concentration, dispersion, and conductivity of the PANI derivative within the host polymer. researchgate.net These coatings are valued for their permanence compared to traditional migratory antistatic agents.

Antistatic Properties of Polyaniline-Based Blends

| Polymer Matrix | PANI Derivative/Composite | Resulting Property | Reference |

|---|---|---|---|

| Epoxy Resin | PANI-A-g-EP Composite | Good antistatic and anticorrosive properties. | researchgate.net |

| PET/PC Blend | PANI-Co Complex | Converts the insulating blend into a material that can dissipate static charge. | researchgate.net |

Electromagnetic Radiation Shielding Materials

The high electrical conductivity of polyaniline derivatives makes them effective materials for shielding against electromagnetic interference (EMI). rsc.orgursi.org EMI, or electromagnetic pollution, can cause malfunctions in electronic devices. Materials that can absorb or reflect this radiation are crucial for ensuring electromagnetic compatibility. purdue.edu PANI-based materials function primarily through absorption, where the incident electromagnetic waves interact with the charge carriers in the conductive polymer, and the energy is dissipated as heat. purdue.edu